molecular formula C6H2Br2F2S B1461134 4,5-Dibromo-2,3-difluorothiophenol CAS No. 1806351-46-1

4,5-Dibromo-2,3-difluorothiophenol

Cat. No. B1461134
CAS RN: 1806351-46-1
M. Wt: 303.95 g/mol
InChI Key: VTZURFLEHDKTIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Suzuki–Miyaura cross-coupling . The synthesis of the initial dibromo derivatives and their further functionalization using nucleophilic substitution reactions of bromide anions as well as cross-coupling reactions are common .


Molecular Structure Analysis

The molecular structure of “4,5-Dibromo-2,3-difluorothiophenol” can be determined using methods like restricted Hartree–Fock and density functional theory . These methods can be used to calculate optimized parameters such as dipole moment, average polarizability, anisotropic polarizability, and first-order molecular hyperpolarizability .


Chemical Reactions Analysis

The chemical reactions involving “4,5-Dibromo-2,3-difluorothiophenol” could be similar to those of other dibromo compounds. For instance, 2,5-Dibromo-3,4-dinitrothiophene is useful in the Pd catalyzed Stille coupling to make conjugated thiophene oligomers or co-oligomers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,5-Dibromo-2,3-difluorothiophenol” can be analyzed using various methods. For instance, the properties such as dipole moment, average polarizability, anisotropic polarizability, first-order molecular hyperpolarizability, electric susceptibility, linear refractive index, dielectric constant, energy band gap, zero-point vibrational energy, total electronic energy, Gibbs free energy, enthalpy, molar heat capacity at constant volume, and entropy can be calculated using restricted Hartree–Fock and density functional theory .

Safety and Hazards

The safety data sheet for a similar compound, “4,5-Dibromo-2-furoic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4,5-dibromo-2,3-difluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F2S/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZURFLEHDKTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)F)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dibromo-2,3-difluorothiophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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